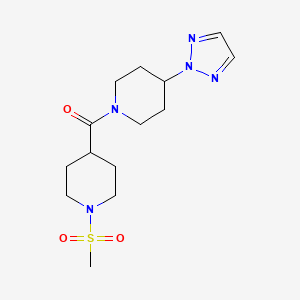

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C14H23N5O3S and its molecular weight is 341.43. The purity is usually 95%.

BenchChem offers high-quality (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

The triazole ring is a common feature in many pharmaceutical compounds due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. This compound, with its triazole and piperidine components, could be involved in the synthesis of new medicinal drugs. It has the potential to act as a scaffold for developing novel therapeutic agents, particularly in the realm of anticonvulsant , antibacterial , and anticancer medications .

Organic Synthesis

In organic chemistry, the triazole ring serves as a versatile intermediate. This compound could be utilized in click chemistry reactions, a class of biocompatible synthetic reactions that are widely used for coupling azides and alkynes. Such reactions are pivotal in creating diverse organic molecules with potential applications in material science and drug development .

Polymer Chemistry

The robustness of the triazole ring makes it suitable for incorporation into polymers. This can impart thermal stability and chemical resistance to the polymer chains. The compound could be used to synthesize new polymeric materials with enhanced properties for industrial applications .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The triazole ring’s ability to participate in hydrogen bonding can lead to the formation of novel supramolecular architectures. This compound could be used to design and synthesize new host-guest systems, molecular switches, or self-assembling materials .

Chemical Biology and Bioconjugation

In chemical biology, bioconjugation techniques are used to attach biomolecules to one another or to solid supports. The compound’s reactive groups could make it a valuable tool for bioconjugation applications, such as attaching drugs to antibodies or other targeting molecules for directed therapy .

Fluorescent Imaging

The triazole ring can be modified to include fluorescent groups, making it useful in imaging applications. This compound could be employed to create new fluorescent probes for biological imaging, aiding in the visualization of cellular processes and the diagnosis of diseases .

Antimicrobial Activity

Compounds containing triazole rings have demonstrated antimicrobial properties. This particular compound could be explored for its efficacy against various bacterial and fungal pathogens, potentially leading to the development of new antimicrobial agents .

Materials Science

The inherent stability of the triazole ring allows for its use in materials science. This compound could contribute to the creation of advanced materials with specific electronic, optical, or mechanical properties, which could be used in various technological applications .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit significant binding affinities to a range of proteins . These proteins could potentially serve as the targets for this compound.

Mode of Action

The 1,2,3-triazole ring, a key component of this compound, is known to interact with amino acids present in the active site of certain proteins . This interaction involves various interactions like electrostatic interaction, Pi-anion interaction, hydrogen bonding, and Van der Waals interaction .

Biochemical Pathways

It’s worth noting that 1,2,3-triazole derivatives have been associated with a broad spectrum of biological properties, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways related to these biological processes.

Pharmacokinetics

The 1,2,3-triazole moiety is known for its high chemical stability, which makes it resistant to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . These properties could potentially influence the compound’s bioavailability.

Result of Action

Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit significant antimicrobial and antioxidant activities . These activities suggest that the compound may exert similar effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of the 1,2,3-triazole moiety, a key component of this compound, is known to be influenced by factors such as temperature and pH . Furthermore, the compound’s interaction with its targets and its resulting effects may be influenced by the presence of other molecules in its environment.

properties

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O3S/c1-23(21,22)18-10-2-12(3-11-18)14(20)17-8-4-13(5-9-17)19-15-6-7-16-19/h6-7,12-13H,2-5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDBBOZMTAEWGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2933473.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2933488.png)

![(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide](/img/structure/B2933489.png)

![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2933492.png)

![(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2933493.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)